N-(1-cyclopropylethyl)cyclooctanamine
Description
N-(1-Cyclopropylethyl)cyclooctanamine is a cycloaliphatic amine characterized by an eight-membered cyclooctane ring linked to a secondary amine substituted with a 1-cyclopropylethyl group. The cyclopropane moiety introduces steric constraint and enhanced lipophilicity, while the cyclooctane ring confers conformational flexibility. For example, cyclooctanamine derivatives with aromatic substituents (e.g., indole, imidazole) exhibit antimicrobial activity against intracellular pathogens , suggesting that the target compound’s activity may depend on substituent electronic and steric profiles.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)cyclooctanamine |
InChI |
InChI=1S/C13H25N/c1-11(12-9-10-12)14-13-7-5-3-2-4-6-8-13/h11-14H,2-10H2,1H3 |
InChI Key |
GVYWIXXIKFLXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(1-cyclopropylethyl)cyclooctanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)cyclooctanamine is not well-documented. as an amine, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclooctanamine Derivatives with Aromatic Substituents
Key Differences :
- Substituent Effects : Indole and imidazole groups in analogs enhance π-π stacking and hydrogen bonding, critical for target binding . The cyclopropylethyl group in the target compound lacks aromaticity but may improve membrane permeability via increased lipophilicity.
- Bioactivity: Aromatic derivatives show direct antimicrobial effects, while the cyclopropylethyl analog’s activity (if any) may relate to enzyme modulation, as seen in structurally related N-(1-cyclopropylethyl) amine derivatives interacting with ethanol metabolic enzymes .
Cycloaliphatic Amines with Varying Ring Sizes
Key Differences :
- Conformational Flexibility : Larger rings (e.g., cyclooctane) enable adaptive binding to enzymes or receptors, whereas smaller rings (cyclopentane) restrict motion, reducing target engagement .
- Metabolic Stability : Cyclopropane in the target compound resists oxidative degradation compared to cycloheptane or cyclopentane derivatives .
Functional and Kinetic Comparisons
- Enzyme Interactions: N-(1-Cyclopropylethyl)amine derivatives inhibit alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in vitro, with IC₅₀ values in the micromolar range .
- Synthetic Accessibility : Pyrazole-substituted cyclooctanamines (e.g., N-[3-(1H-pyrazol-1-ylmethyl)phenyl]cyclooctanamine) are commercially available , suggesting feasible synthesis routes for the target compound via reductive amination or nucleophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
